(+/-)-2-Acetylaminobutanoic Acid-d3
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Overview
Description
(+/-)-2-Acetylaminobutanoic Acid-d3 is a deuterated form of 2-acetylaminobutanoic acid. This compound is primarily used in scientific research, particularly in the field of proteomics. The deuterium atoms in the compound make it useful for isotope labeling, which helps in tracking and analyzing proteins in various biological studies .
Preparation Methods
The synthesis of (+/-)-2-Acetylaminobutanoic Acid-d3 involves the incorporation of deuterium atoms into the 2-acetylaminobutanoic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of acetone and dichloromethane as solvents, and the reactions are carried out at low temperatures to ensure the stability of the deuterium atoms .
Chemical Reactions Analysis
(+/-)-2-Acetylaminobutanoic Acid-d3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
(+/-)-2-Acetylaminobutanoic Acid-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In proteomics research, it is used for isotope labeling to track and analyze proteins. This compound is also used in the study of metabolic pathways and protein interactions. Additionally, it has applications in medicinal chemistry for the development of new drugs and in industrial processes for the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of (+/-)-2-Acetylaminobutanoic Acid-d3 involves its incorporation into proteins during cell culture experiments. The deuterium atoms in the compound make it heavier than its non-deuterated counterpart, allowing researchers to distinguish between labeled and unlabeled proteins using mass spectrometry. This helps in tracking the movement, modification, and interactions of specific proteins within a cell or organism .
Comparison with Similar Compounds
(+/-)-2-Acetylaminobutanoic Acid-d3 is unique due to the presence of deuterium atoms, which make it useful for isotope labeling. Similar compounds include 2-acetylaminobutanoic acid and other deuterated amino acids like (2R)-2-(Acetylamino)butanoic Acid-d3. These compounds share similar chemical structures but differ in their isotopic composition, which affects their applications in scientific research .
Properties
IUPAC Name |
2-acetamido-4,4,4-trideuteriobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZUKROCHDMDT-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.